4-Chloro-2-(2-nitrophenyl)quinazoline
Overview
Description
4-Chloro-2-(2-nitrophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound features a quinazoline core substituted with a chloro group at the 4-position and a nitrophenyl group at the 2-position. The presence of these substituents imparts unique chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
4-Chloro-2-(2-nitrophenyl)quinazoline is a derivative of quinazoline, a class of compounds that have been shown to have a wide range of biopharmaceutical activities . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . The various substituted quinazolines and quinazolinones displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
Mode of Action
Quinazoline derivatives have been shown to exhibit anticancer activity by different mechanisms on various molecular targets . For instance, some quinazoline derivatives have shown significant to moderate anti-cancer activity against various cancer cell lines .
Biochemical Pathways
For instance, some quinazoline derivatives have been reported to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Pharmacokinetics
Quinazoline derivatives, for instance, have been shown to have diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Quinazoline derivatives have been reported to have a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-nitrophenyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitroaniline and 4-chlorobenzoyl chloride.
Formation of Intermediate: 2-nitroaniline reacts with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazoline ring.
Purification: The final product is purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-nitrophenyl)quinazoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form quinazoline N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydride), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-Chloro-2-(2-aminophenyl)quinazoline.
Substitution: 4-Substituted-2-(2-nitrophenyl)quinazoline derivatives.
Oxidation: Quinazoline N-oxides.
Scientific Research Applications
4-Chloro-2-(2-nitrophenyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to investigate the biological activities of quinazoline derivatives, such as their effects on cell proliferation and apoptosis.
Chemical Biology: It is employed as a probe to study enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the nitrophenyl group, resulting in different biological activities.
2-(2-Nitrophenyl)quinazoline: Lacks the chloro group, which affects its chemical reactivity and biological properties.
4-Chloro-2-phenylquinazoline: Lacks the nitro group, leading to variations in its pharmacological profile.
Uniqueness
4-Chloro-2-(2-nitrophenyl)quinazoline is unique due to the presence of both the chloro and nitrophenyl groups, which confer distinct chemical and biological properties. These substituents enhance its potential as a versatile scaffold for the development of novel therapeutic agents and research tools.
Properties
IUPAC Name |
4-chloro-2-(2-nitrophenyl)quinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O2/c15-13-9-5-1-3-7-11(9)16-14(17-13)10-6-2-4-8-12(10)18(19)20/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHCDKXSYZRVRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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